molecular formula C18H15FN4S2 B2367914 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 862977-12-6

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No. B2367914
CAS RN: 862977-12-6
M. Wt: 370.46
InChI Key: LKHZLYHELKULAZ-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” is a structurally similar compound . It has a molecular weight of 263.36 and its IUPAC name is 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]ethanol .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The InChI code for the similar compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” is 1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

The similar compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” has a melting point of 103 - 104 degrees Celsius .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have emerged as promising anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds that exhibit inhibitory activity against Mycobacterium tuberculosis . These molecules were compared with standard reference drugs, and their potency was evaluated both in vitro and in vivo.

Metal Extraction Ligands

The compound’s structure suggests potential as a ligand for metal extraction . Researchers have explored its ability to bind to metal ions, which could have applications in areas such as catalysis, environmental remediation, and materials science.

Antiviral Agents

Derivatives of this benzothiazole scaffold have shown promise as antiviral agents. They exhibit activity against various viruses, including dengue, flaviviruses, hepatitis C, respiratory syncytial virus, influenza, and herpes simplex viruses . These findings open avenues for drug development in the fight against viral infections.

Antimicrobial Properties

The compound and its derivatives have demonstrated antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Bacillus thuringiensis . Such properties are valuable in combating bacterial infections and developing novel antibiotics.

Anticancer Potential

Studies have revealed that benzothiazole derivatives possess anticancer properties. They exhibit cytotoxic effects against HepG2 liver cancer cells and Ehrlich-Lettre ascites carcinoma cells . Further research into their mechanisms of action could lead to targeted cancer therapies.

Heterocyclic Drug Development

Benzothiazole, particularly at the carbon position 2, is a prominent heterocycle with diverse biological applications. These include anti-bacterial, anti-fungal, anti-oxidant, anti-malarial, anti-inflammatory, and anti-diabetic activities . Researchers continue to explore its potential as a scaffold for novel drug candidates.

Safety and Hazards

The safety information for “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” indicates that it has hazard statements H302, H312, H332, which means it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Benzothiazoles and their derivatives exhibit various biological activities and have exciting implications in drug discovery and development .

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZLYHELKULAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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